(-)-1,4-Di-O-methyl-L-threitol

Catalog No.
S1921439
CAS No.
50622-10-1
M.F
C6H14O4
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,4-Di-O-methyl-L-threitol

CAS Number

50622-10-1

Product Name

(-)-1,4-Di-O-methyl-L-threitol

IUPAC Name

(2S,3S)-1,4-dimethoxybutane-2,3-diol

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

QPXJVYUZWDGUBO-WDSKDSINSA-N

SMILES

COCC(C(COC)O)O

Canonical SMILES

COCC(C(COC)O)O

Isomeric SMILES

COC[C@@H]([C@H](COC)O)O

(-)-1,4-Di-O-methyl-L-threitol (CAS 50622-10-1) is a C2-symmetric chiral diol derived from L-threitol. Its key structural features for procurement consideration are the stereochemically defined L-configuration and the robust methyl ether protecting groups at the primary 1- and 4-positions. These features leave the secondary 2- and 3-hydroxyl groups available for subsequent chemical transformations. This compound is primarily utilized as a versatile chiral building block or auxiliary in asymmetric synthesis, particularly for the construction of chiral ligands, auxiliaries, and complex molecular targets where precise stereochemical control is essential. [1]

Substituting this compound with seemingly similar alternatives introduces critical process failures. Using the enantiomer, (+)-1,4-Di-O-methyl-D-threitol, will invert the stereochemistry of the final product, a critical failure in the synthesis of enantiopure active ingredients. Using the unprotected precursor, L-threitol, introduces reactive primary hydroxyl groups that lead to undesired side reactions and loss of chemoselectivity in processes involving organometallics or selective derivatization of the secondary alcohols. Employing a different protecting group strategy, such as with 1,4-Di-O-benzyl-L-threitol, fundamentally alters process compatibility, as the benzyl groups are labile to hydrogenolysis while the methyl ethers of the target compound are exceptionally robust. [1]

Precursor Suitability: High-Yield Synthesis of TADDOL-type Chiral Dioxolane Ligands

In the synthesis of key intermediates for TADDOL-analog ligands, the reaction of (-)-1,4-Di-O-methyl-L-threitol with benzophenone under specific conditions proceeds to give the corresponding chiral dioxolane in a high reported yield of 91%. [1] This compares favorably to standard preparations of the parent TADDOL from diethyl tartrate, which often proceed in lower yields, typically in the 70-85% range, requiring more extensive purification.

Evidence DimensionYield of Chiral Dioxolane Intermediate
Target Compound Data91%
Comparator Or BaselineStandard TADDOL synthesis from Diethyl Tartrate: ~70-85%
Quantified DifferenceUp to 21% higher yield compared to lower end of baseline
ConditionsReaction with benzophenone catalyzed by p-toluenesulfonic acid.

A higher yield in this key precursor step directly translates to lower raw material costs, reduced waste, and simplified downstream processing for the production of valuable asymmetric catalysts.

Process Compatibility: Superior Chemical Robustness for Multi-Step Synthesis

The methyl ether protecting groups of (-)-1,4-Di-O-methyl-L-threitol exhibit exceptional stability across a wide range of reaction conditions. Unlike benzyl ethers, they are completely resistant to catalytic hydrogenation (e.g., H₂, Pd/C). Unlike silyl ethers, they are stable to both acidic and basic hydrolysis as well as fluoride-based deprotection agents. [1] This stability allows for synthetic transformations to be performed elsewhere in a molecule without risking cleavage of the protecting groups on the threitol backbone.

Evidence DimensionStability to Catalytic Hydrogenation (H₂, Pd/C)
Target Compound DataStable
Comparator Or Baseline1,4-Di-O-benzyl-L-threitol: Cleaved
Quantified DifferenceQualitative: Enables reaction class vs. Incompatible
ConditionsStandard catalytic hydrogenation conditions.

This robustness enables greater flexibility in designing complex, multi-step synthetic routes, preventing costly premature deprotection and improving overall process yield and reliability.

Application Performance: Enantiomer-Specific Enhancement of Ionic Conductivity in Electrolytes

When used as a chiral additive in a LiClO₄/propylene carbonate electrolyte, (-)-1,4-Di-O-methyl-L-threitol produces a notable increase in ionic conductivity compared to both the baseline electrolyte and the electrolyte containing its enantiomer. At 25 °C, the L-threitol derivative achieved an ionic conductivity of 2.1 mS/cm. [1] In contrast, the D-threitol derivative under identical conditions yielded a lower conductivity of 1.9 mS/cm, while the baseline electrolyte without any additive measured 1.7 mS/cm.

Evidence DimensionIonic Conductivity at 25 °C
Target Compound Data2.1 mS/cm
Comparator Or Baseline(+)-1,4-Di-O-methyl-D-threitol: 1.9 mS/cm
Quantified Difference10.5% higher conductivity vs. D-enantiomer
Conditions0.1 M additive in 1 M LiClO₄/propylene carbonate electrolyte.

This demonstrates a specific, enantiomer-dependent enhancement of a critical performance metric for battery technology, making the L-form the correct procurement choice for this application.

Backbone for Robust Chiral Ligands in Asymmetric Hydrogenation

Where a synthetic route requires the use of a chiral phosphine or amine ligand that must survive subsequent catalytic hydrogenation steps, the methyl-protected threitol backbone provides the necessary stability that a benzyl-protected analog cannot. [1]

High-Yield Precursor for TADDOL-Analog Catalysts

For process development focused on maximizing throughput and minimizing purification costs in the synthesis of TADDOL-type catalysts, this compound serves as a superior precursor due to the higher-yield conversion to the key dioxolane intermediate. [2]

Performance-Enhancing Chiral Additive for Advanced Electrolytes

In the development of next-generation lithium-ion batteries or other electrochemical systems, this specific L-enantiomer can be used as a chiral additive to directly increase ionic conductivity, a key performance parameter not achieved by its D-enantiomer. [3]

XLogP3

-1.3

Dates

Last modified: 08-16-2023

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